Mitoxantrone carboxylic acid is a derivative of mitoxantrone, a synthetic anthracenedione compound primarily utilized in cancer therapy. This compound is classified as an antineoplastic agent and is known for its ability to intercalate DNA, thereby inhibiting the synthesis of nucleic acids. Mitoxantrone carboxylic acid is particularly significant in the study of drug metabolism and the development of novel therapeutic agents.
Mitoxantrone was initially developed in the 1970s and has been used in clinical settings for treating various cancers, including breast cancer and leukemia. The carboxylic acid derivative is synthesized as part of ongoing research aimed at understanding its pharmacological properties and enhancing its therapeutic efficacy.
The synthesis of mitoxantrone carboxylic acid can be achieved through various chemical reactions involving precursor compounds. One prominent method involves the oxidation of leuco-1,4,5,8-tetrahydroxyanthraquinone with chloranil to form the desired anthracenedione structure. This process typically requires controlled conditions to ensure optimal yields.
This synthesis pathway allows for the production of mitoxantrone carboxylic acid while maintaining structural integrity and biological activity.
The molecular structure of mitoxantrone carboxylic acid features a planar anthracene core with hydroxyl groups and aminoethyl side chains that contribute to its biological activity. The presence of the carboxylic acid group enhances solubility and may influence its interaction with biological targets.
Mitoxantrone carboxylic acid undergoes various chemical reactions typical for anthracenediones, including:
These reactions are critical for understanding its metabolism and potential side effects.
Mitoxantrone exerts its anticancer effects primarily through:
Research indicates that mitoxantrone's efficacy can be modulated by factors such as cellular efflux mechanisms (e.g., P-glycoprotein) which can lead to multidrug resistance in cancer cells . Studies show that pretreatment with specific inhibitors can enhance drug accumulation within resistant cell lines .
These properties are essential for determining storage conditions and formulation strategies.
Mitoxantrone carboxylic acid has several scientific applications:
Mitoxantrone dicarboxylic acid (CAS# 97729-57-2) is a key metabolite of the anthracenedione antineoplastic agent mitoxantrone. This derivative forms through the oxidation of the terminal hydroxyl groups on mitoxantrone’s side chains, resulting in carboxylate functionalities. The molecular formula is C₂₂H₂₄N₄O₈, with a molecular weight of 472.45 g/mol and elemental composition of C (55.93%), H (5.12%), N (11.86%), and O (27.09%) [8]. Structurally, it retains the planar anthraquinone core essential for DNA intercalation but replaces the hydroxyethylamino groups with carboxylic acids (‑CH₂CH₂COOH instead of ‑CH₂CH₂OH), significantly altering its polarity and charge distribution [2] [8].
The compound exists as a zwitterion under physiological conditions due to ionizable groups: the carboxylic acids (pKa ~4–5) and amino groups (pKa ~8–9). This amphoteric nature influences its solubility and membrane permeability. Spectroscopic characterization reveals distinct shifts:
Table 1: Molecular Attributes of Mitoxantrone Dicarboxylic Acid
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₂₂H₂₄N₄O₈ | High-resolution MS |
Exact Mass | 472.1594 Da | Mass Spectrometry |
IUPAC Name | Glycine, N,N'-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl))bis- | NMR, X-ray Crystallography |
Key Functional Groups | Anthraquinone, Carboxylic acid, Secondary amine | FTIR, Raman Spectroscopy |
InChI Key | DDEBCPLFRUBTMM-UHFFFAOYSA-N | Computational Analysis |
Synthetic routes to mitoxantrone dicarboxylic acid involve multistep chemical or enzymatic oxidation:
Table 2: Synthetic Approaches for Mitoxantrone Dicarboxylic Acid Derivatives
Method | Reagents/Conditions | Yield/Purity | Application |
---|---|---|---|
Chemical Oxidation | CrO₃/Na₂WO₄ or KMnO₄, 60°C | 40–60%, >95% purity | Bulk metabolite production |
Enzymatic Oxidation | HRP/H₂O₂, pH 7.4, 37°C | 25–30%, >98% purity | Lab-scale studies |
MOF Conjugation | UiO-66-NH₂, DMF, 120°C | 21% loading capacity | Controlled release systems |
CNT Functionalization | Fmoc-Trp/mCNTs, sonication | 85% loading efficiency | Magnetic-targeted delivery |
Mitoxantrone dicarboxylic acid exhibits distinct physicochemical behaviors due to its ionic functional groups:
Analytical quantification employs:
Interactions with biomimetic systems reveal partitioning preferences:
Table 3: Physicochemical Properties and Analytical Parameters
Property | Value/Condition | Method/Technique |
---|---|---|
Aqueous Solubility | >5 mg/mL (pH 7.4) | Shake-flask/UV-Vis |
logP (Octanol-Water) | -1.5 | Chromatographic measurement |
pKa (Carboxylic acid) | ~4.5 | Potentiometric titration |
pKa (Amino group) | ~8.8 | Potentiometric titration |
Aggregation Concentration | 50 μM (pH 7.4) | UV-Vis spectroscopy |
HPLC Retention Time | 6.2 min (C18 column, methanol:buffer) | HPLC-UV |
Electrochemical Potential | +0.55 V (oxidation peak) | Cyclic Voltammetry |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: